N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-18-15(23)8-21-12(9-22)7-19-17(21)27-10-16(24)20-11-2-3-13-14(6-11)26-5-4-25-13/h2-3,6-7,22H,4-5,8-10H2,1H3,(H,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOFLSZNPKKRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and an imidazole-based thioacetamide. Its molecular formula is with a molecular weight of 448.44 g/mol. The presence of the hydroxymethyl and methylamino groups suggests potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : The thioacetamide group may interact with various enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in conditions where enzyme overactivity is problematic.
- Cell Proliferation Modulation : Studies suggest that related compounds can affect cell viability and proliferation, indicating potential applications in cancer therapy .
Efficacy in Biological Systems
Research indicates that the compound exhibits significant biological activity across different cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Human Hepatoma (HepG2) | 51.8 ± 5.9 | Moderate cytotoxicity observed |
| Keratinocytes (NAK) | >200 | High tolerance |
| Fibroblasts (3T3) | 23.5 ± 5.6 | Notable cytotoxic effects |
These results indicate that while the compound is less toxic to certain cell types, it exhibits moderate cytotoxicity against hepatoma cells, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Inhibition of Lipid Peroxidation : Similar compounds have been shown to inhibit lipid peroxidation effectively, which is crucial in preventing cellular damage from free radicals .
- Antiparasitic Activity : Related compounds have demonstrated efficacy against Trypanosoma cruzi with EC50 values around 2.23 µM, indicating potential for further development as antiparasitic agents .
- Cytotoxicity Studies : Research has highlighted the need for comprehensive cytotoxicity assessments for new compounds to better understand their therapeutic windows and safety profiles .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound’s properties, we compare it to structurally related molecules from published studies.
Table 1: Key Structural and Functional Comparisons
Key Observations :
However, 17a replaces the imidazole-thioether with a thiazole-carbonyl group, which confers stronger CDK9 inhibition due to hydrogen bonding with the kinase’s ATP-binding pocket .
Imidazole vs. Thiazole : The target compound’s imidazole-thioether group is less electron-rich than thiazole derivatives (e.g., 17a ), which may reduce metal-binding capacity but improve metabolic stability.
Substituent Effects : The hydroxymethyl group in the target compound introduces polarity, contrasting with the chloro and methyl groups in sulfonamide-thioacetate analogs (e.g., Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]...} ), which prioritize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
